Roflumilast Versus Apremilast and Crisaborole: PDE4 Inhibitory Potency Comparison by IC₅₀ Values
In enzyme inhibition assays, roflumilast exhibits an IC₅₀ value of 0.7 nM for PDE4, compared with 140 nM for apremilast and 750 nM for crisaborole [1]. This represents a 200‑fold higher potency of roflumilast relative to apremilast and a 1,071‑fold higher potency relative to crisaborole [1].
| Evidence Dimension | PDE4 enzyme inhibitory potency (half‑maximal inhibitory concentration) |
|---|---|
| Target Compound Data | 0.7 nM |
| Comparator Or Baseline | Apremilast: 140 nM; Crisaborole: 750 nM |
| Quantified Difference | 200‑fold greater potency vs apremilast; 1,071‑fold greater potency vs crisaborole |
| Conditions | In vitro PDE4 enzyme inhibition assay |
Why This Matters
Higher potency enables lower therapeutic doses, potentially reducing systemic off‑target effects and improving tolerability in chronic treatment settings, which directly influences formulation cost, dosing frequency, and patient adherence considerations for procurement decisions.
- [1] Issa NT, Obagi S, Damiani G, Wang J, Bunick CG. PDE4 inhibitors: bridging molecular insights with clinical impact. J Drugs Dermatol. 2025;24(6):631-633. View Source
